molecular formula C9H11ClN2O2 B1492890 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol CAS No. 1420034-39-4

3-Chloro-2-(morpholin-4-yl)pyridin-4-ol

Cat. No. B1492890
CAS RN: 1420034-39-4
M. Wt: 214.65 g/mol
InChI Key: UDRZLOHAKIUJNA-UHFFFAOYSA-N
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Description

3-Chloro-2-(morpholin-4-yl)pyridine-4-boronic acid is a chemical compound with the CAS Number: 957061-04-0 . It has a molecular weight of 242.47 . The IUPAC name for this compound is 3-chloro-2-(4-morpholinyl)-4-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BClN2O3/c11-8-7 (10 (14)15)1-2-12-9 (8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 120-125°C . It is recommended to be stored at 2-8°C for optimal stability .

Scientific Research Applications

Pharmacology

In pharmacology, this compound has been utilized in the development of novel therapeutic agents. Its structure is conducive to binding with various biological targets, which can be exploited to create drugs with specific actions, such as receptor antagonists or enzyme inhibitors .

Material Science

“3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” serves as a precursor in the synthesis of complex molecules used in material science. These materials may have applications in creating new polymers or coatings with unique properties like enhanced durability or chemical resistance .

Biochemistry

Biochemists employ this compound in molecular biology studies, particularly in the investigation of protein-ligand interactions. It can be used to modify proteins or peptides, aiding in the study of their function and structure .

Agriculture

In the agricultural sector, research is being conducted to explore the use of this compound in the development of new pesticides or herbicides. Its chemical properties could potentially disrupt the life cycle of pests or weeds, providing a new tool for crop protection .

Environmental Science

Environmental scientists are interested in “3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” for its potential use in environmental remediation. It could be part of a chemical process to detoxify pollutants or as an indicator for monitoring environmental contamination .

Analytical Chemistry

This compound is valuable in analytical chemistry for its role in the development of new analytical methods. It can be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques to detect or quantify other substances .

Chemical Engineering

In chemical engineering, “3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” is researched for its application in process optimization. It might be used to improve the efficiency of chemical reactions or in the design of catalysts .

Nanotechnology

Lastly, in the field of nanotechnology, there is potential for this compound to be used in the creation of nanoscale materials. These materials could have applications in electronics, medicine, or energy storage .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “3-Chloro-2-(morpholin-4-yl)pyridin-4-ol” are not available, compounds with similar structures are often subjects of research in medicinal chemistry, drug discovery, and organic synthesis .

properties

IUPAC Name

3-chloro-2-morpholin-4-yl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRZLOHAKIUJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(morpholin-4-yl)pyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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